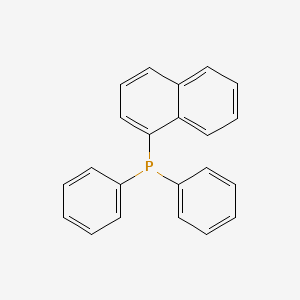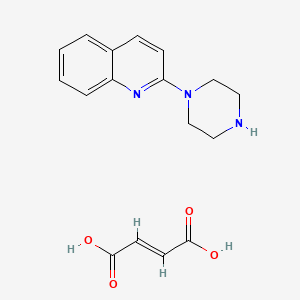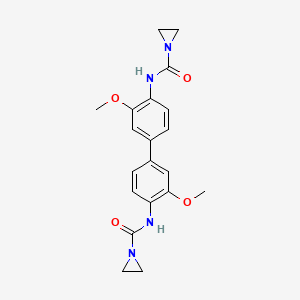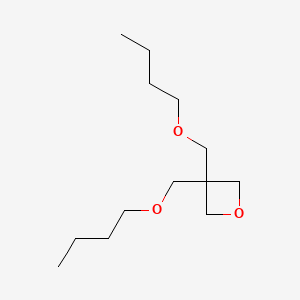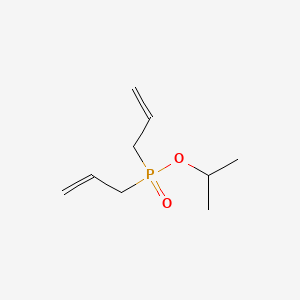
Diallylphosphinic acid isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diallylphosphinic acid isopropyl ester is an organophosphorus compound characterized by the presence of both allyl and isopropyl groups attached to a phosphinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diallylphosphinic acid isopropyl ester typically involves the esterification of diallylphosphinic acid with isopropanol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where diallylphosphinic acid and isopropanol are mixed in the presence of a catalyst. The reaction mixture is then heated to promote esterification, and the product is purified through distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield phosphine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The ester group in this compound can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Corresponding substituted phosphinic esters.
科学的研究の応用
Diallylphosphinic acid isopropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of flame retardants and plasticizers, enhancing the properties of polymers.
作用機序
The mechanism by which diallylphosphinic acid isopropyl ester exerts its effects depends on its specific application. In catalysis, for example, the compound acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. The molecular targets and pathways involved vary based on the context in which the compound is used.
類似化合物との比較
- Diallylphosphinic acid methyl ester
- Diallylphosphinic acid ethyl ester
- Diallylphosphinic acid butyl ester
Comparison: Diallylphosphinic acid isopropyl ester is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties. Compared to its methyl, ethyl, and butyl counterparts, the isopropyl ester may exhibit different solubility, boiling points, and steric effects, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
665-67-8 |
|---|---|
分子式 |
C9H17O2P |
分子量 |
188.20 g/mol |
IUPAC名 |
2-bis(prop-2-enyl)phosphoryloxypropane |
InChI |
InChI=1S/C9H17O2P/c1-5-7-12(10,8-6-2)11-9(3)4/h5-6,9H,1-2,7-8H2,3-4H3 |
InChIキー |
AAIICOIERHMMDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
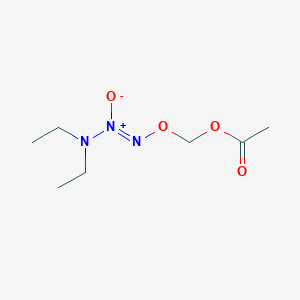
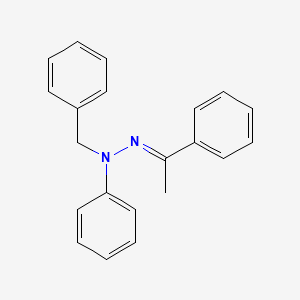
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
